Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

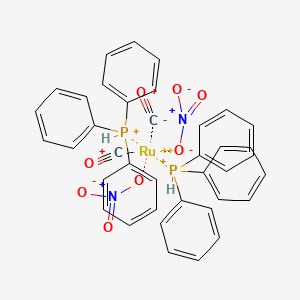

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is a coordination complex with the molecular formula C38H34N2O8P2Ru. This compound features a ruthenium center coordinated by two carbonyl (CO) ligands, two nitrate (NO3) ligands, and two triphenylphosphine (PPh3) ligands. It is known for its applications in various fields of scientific research, particularly in catalysis and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium typically involves the reaction of ruthenium trichloride (RuCl3) with triphenylphosphine in the presence of carbon monoxide and nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme is as follows:

[ \text{RuCl}_3 + 2 \text{PPh}_3 + 2 \text{CO} + 2 \text{HNO}_3 \rightarrow \text{Ru(CO)}_2(\text{NO}_3)_2(\text{PPh}_3)_2 + 3 \text{HCl} ]

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would involve similar reaction conditions with optimization for yield and purity. The use of high-purity reagents and controlled reaction environments is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

Reduction: It can be reduced to lower oxidation state species, often involving the loss of ligands.

Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.

Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction could produce ruthenium(II) species.

科学的研究の応用

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.

Materials Science: The compound is studied for its potential in the development of advanced materials, such as conductive polymers and nanomaterials.

Biological Studies: Research has explored its interactions with biological molecules, which could have implications for drug development and biomedical applications.

Industrial Processes: Its catalytic properties are leveraged in industrial processes for the synthesis of fine chemicals and pharmaceuticals

作用機序

The mechanism by which Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo changes in oxidation state, facilitating various catalytic cycles. The carbonyl and nitrate ligands play crucial roles in stabilizing intermediate species and enabling electron transfer processes. The triphenylphosphine ligands provide steric and electronic effects that influence the reactivity of the complex.

類似化合物との比較

Similar Compounds

Dicarbonylbis(triphenylphosphine)nickel: Similar in structure but with nickel as the central metal.

Tetrakis(triphenylphosphine)platinum: Features platinum instead of ruthenium and has four triphenylphosphine ligands.

Dicarbonylbis(triphenylphosphine)iron: Iron-based analogue with similar coordination environment.

Uniqueness

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is unique due to the presence of both carbonyl and nitrate ligands, which provide a distinct reactivity profile compared to its analogues. The combination of these ligands with ruthenium allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds .

生物活性

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is a coordination complex of ruthenium that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following structure:

This compound features two carbonyl groups, two nitrate ligands, and two triphenylphosphine ligands, contributing to its unique properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) and interact with cellular components such as DNA. The mechanisms include:

- DNA Interaction : Similar to cisplatin, ruthenium complexes can form adducts with DNA, leading to cross-linking or strand breaks which trigger apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that ruthenium complexes can increase apoptosis rates in tumor cells by enhancing oxidative stress through ROS generation .

- Cellular Uptake : The complex may utilize transferrin-mediated pathways for cellular uptake, allowing it to compete with iron in biological systems .

Anticancer Activity

This compound has shown promising anticancer activity in various preclinical studies. For instance:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549). The IC50 values ranged from 0.1 to 1 μM, indicating potent activity compared to standard chemotherapeutics .

- Mechanistic Insights : The mechanism involves ROS generation leading to oxidative stress, which is critical for inducing apoptosis in resistant cancer types such as triple-negative breast cancer (TNBC) .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- Bacterial Strains : The compound has shown activity against various Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, but limited efficacy against Gram-negative strains like Escherichia coli .

- Fungal Activity : Preliminary studies suggest potential antifungal properties against strains such as Candida albicans, although further investigations are required to confirm these effects .

Case Studies and Research Findings

特性

分子式 |

C38H32N2O8P2Ru+2 |

|---|---|

分子量 |

807.7 g/mol |

IUPAC名 |

carbon monoxide;ruthenium(2+);triphenylphosphanium;dinitrate |

InChI |

InChI=1S/2C18H15P.2CO.2NO3.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;2*2-1(3)4;/h2*1-15H;;;;;/q;;;;2*-1;+2/p+2 |

InChIキー |

YPAORCBIDKJGQV-UHFFFAOYSA-P |

正規SMILES |

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。